![molecular formula C20H16BrClN2O4S B3004160 benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate CAS No. 721914-45-0](/img/structure/B3004160.png)
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has been extensively studied for its inhibitory activity against carbonic anhydrase. It has been shown to be a potent inhibitor of the enzyme, with a Ki value of 0.38 nM. This makes it a promising candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Wirkmechanismus
The mechanism of action of benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate involves the binding of the compound to the active site of carbonic anhydrase. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. As a result, the compound has been shown to have anti-tumor, anti-convulsant, and anti-glaucoma activities.
Biochemical and Physiological Effects:
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and have anti-convulsant activity. However, the compound has also been shown to have some limitations, such as its poor solubility in water and its potential toxicity in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has several advantages for lab experiments. Its potent inhibitory activity against carbonic anhydrase makes it an excellent tool for studying the enzyme's role in various physiological processes. However, the compound's poor solubility in water can make it challenging to work with, and its potential toxicity in high doses must be taken into account.
Zukünftige Richtungen
There are several future directions for the research on benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate. One potential area of study is the development of more soluble analogs of the compound that can be used in vivo. Another direction could be the investigation of the compound's activity against other enzymes and its potential as a drug candidate for the treatment of other diseases. Additionally, the compound's mechanism of action could be further elucidated to gain a better understanding of its biochemical and physiological effects.
Conclusion:
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate is a potent inhibitor of carbonic anhydrase that has been extensively studied for its potential as a drug candidate for the treatment of various diseases. Its inhibitory activity against the enzyme makes it an excellent tool for studying the enzyme's role in physiological processes. However, the compound's poor solubility in water and potential toxicity in high doses must be taken into account. Future research on benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate could focus on the development of more soluble analogs, investigating its activity against other enzymes, and further elucidating its mechanism of action.
Synthesemethoden
The synthesis of benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid in the presence of triethylamine. The resulting product is then treated with benzyl chloroformate to obtain benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate. The purity of the compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O4S/c21-15-6-8-16(9-7-15)24-29(26,27)19-12-17(10-11-18(19)22)23-20(25)28-13-14-4-2-1-3-5-14/h1-12,24H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXREDWLBAZISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)
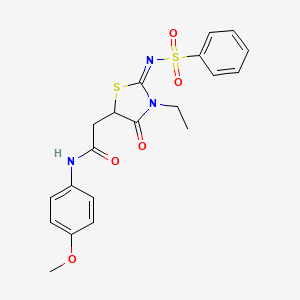
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)
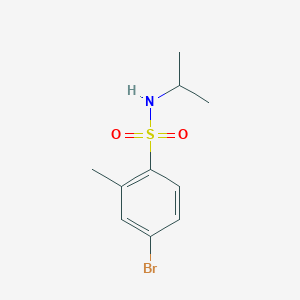
![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
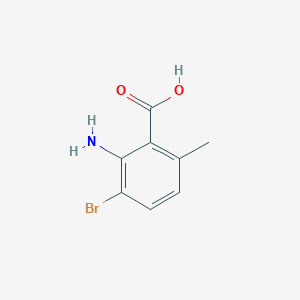
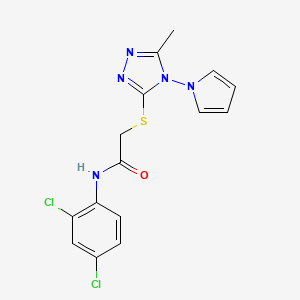
![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)
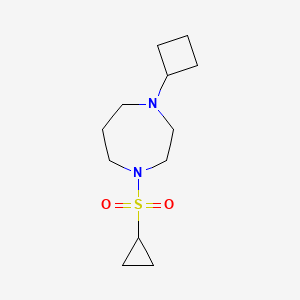
![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)